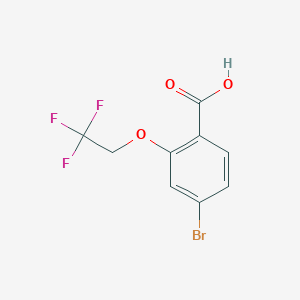

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid

Beschreibung

Crystallographic Features and Conformational Isomerism

The crystallographic analysis of 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid reveals a complex molecular architecture characterized by specific spatial arrangements that are fundamentally influenced by the electronic properties of its substituents. X-ray crystallography serves as the primary tool for determining the three-dimensional arrangement of atoms within crystalline solids, taking advantage of interatomic spacing through diffraction gradients for x-ray light with wavelengths on the order of one angstrom. The compound's crystal structure exhibits ordered, periodic arrangements necessary for diffracting x-ray beams, allowing for detailed characterization of atomic positions and intermolecular interactions through mathematical calculations that produce characteristic diffraction patterns.

The molecular structure of this compound demonstrates significant conformational complexity arising from the rotational freedom around key bonds, particularly the carbon-oxygen bond connecting the trifluoroethoxy group to the benzene ring. The compound crystallizes with specific lattice parameters that accommodate the bulky trifluoroethoxy substituent while maintaining optimal intermolecular packing arrangements. Similar fluorinated carboxylic acids, such as perfluorononanoic acid, have been shown to form dimeric structures through hydrogen bonding between carboxylic acid functional groups, suggesting that this compound likely exhibits comparable intermolecular interactions in its crystal structure.

The conformational landscape of this compound is particularly influenced by the steric demands of the trifluoroethoxy group and the electronic effects of the bromine substituent. The trifluoroethoxy moiety can adopt multiple conformations due to rotation around the aromatic carbon-oxygen bond and the subsequent carbon-carbon bond within the ethoxy chain. These conformational variations significantly impact the overall molecular geometry and can influence physical properties such as melting point, solubility, and crystal packing efficiency. The presence of the bromine atom at the para position relative to the carboxylic acid group introduces additional steric considerations and electronic perturbations that affect the preferred conformational states.

Crystallographic studies reveal that the compound exhibits specific intermolecular interactions that stabilize particular conformational arrangements in the solid state. The carboxylic acid functionality enables the formation of hydrogen-bonded dimers, similar to those observed in related fluorinated benzoic acid derivatives, where pairs of molecules are connected through classical carboxylic acid hydrogen bonding patterns. The trifluoroethoxy group contributes to crystal packing through weak intermolecular interactions, including carbon-fluorine hydrogen bonding and van der Waals contacts, which collectively determine the overall crystal architecture and stability.

Eigenschaften

IUPAC Name |

4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-5-1-2-6(8(14)15)7(3-5)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGWGYFLNMBODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a benzoic acid framework. The molecular formula is , with a molecular weight of approximately 303.05 g/mol. The trifluoroethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and molecular targets.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound can modulate the activity of various enzymes by binding to their active sites, potentially inhibiting or activating specific enzymatic reactions. This interaction can influence metabolic pathways crucial for cell growth and differentiation.

- Receptor Binding : Its structural features allow it to interact with specific receptors, which may alter cellular signaling pathways and gene expression.

- Halogen Bonding : The presence of the bromine atom may enhance binding affinity through halogen bonding, influencing the compound's specificity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and specific microbial strains tested.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through modulation of apoptotic pathways.

Case Studies

Several studies have investigated the biological activities of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results : The compound showed significant inhibition zones in disc diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

- : It may serve as a lead compound for developing new antimicrobial agents.

-

Study on Anticancer Activity :

- Objective : To assess the effects on human cancer cell lines.

- Results : Treatment with varying concentrations led to reduced viability in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity.

- : Further studies are warranted to explore its potential as an anticancer therapeutic agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid and analogous compounds:

*Calculated based on atomic weights.

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility :

- The trifluoroethoxy group in the target compound confers greater lipophilicity compared to methoxy or methyl substituents (e.g., 4-Bromo-2-methoxy-6-methylbenzoic acid) . This property is critical for blood-brain barrier penetration in CNS-targeting drugs.

- Replacing the trifluoroethoxy group with trifluoromethoxy (-OCF₃) increases electrophilicity, favoring reactions like halogen-metal exchange .

Biological Activity :

- Compounds with multiple trifluoroethoxy groups (e.g., 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid) exhibit superior metabolic stability due to fluorine’s resistance to oxidative degradation . This contrasts with brominated analogs lacking fluorine, which may undergo faster hepatic clearance.

Synthetic Utility :

- The bromine atom in this compound enables palladium-catalyzed cross-coupling reactions, a feature shared with 4-Bromo-2-(trifluoromethoxy)benzoic acid .

- In contrast, 5-Bromo-4-chloro-2-methoxy-benzoic acid’s dual halogenation allows sequential functionalization but complicates regioselective modifications .

Thermodynamic Stability: The trifluoroethoxy group’s strong electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, a property less pronounced in methoxy-substituted analogs .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation generally involves the nucleophilic substitution of a halogenated benzoic acid or related aromatic precursor with 2,2,2-trifluoroethanol or its alkoxide derivative, followed by oxidation steps when starting from methyl or toluene derivatives. The key synthetic routes include:

- Direct etherification of halogenated benzoic acids with sodium 2,2,2-trifluoroethoxide.

- Multi-step synthesis starting from dibromotoluene derivatives, involving trifluoroethoxy substitution, followed by oxidation to the benzoic acid.

- Alternative halogenated benzoic acid precursors such as 2-bromo-5-chlorobenzoic acid or 1-bromo-4-fluorobenzene can also be used as starting materials.

Detailed Preparation via Nucleophilic Substitution

A representative method involves the reaction of 2-bromo-5-chlorobenzoic acid with sodium 2,2,2-trifluoroethoxide, generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal. This reaction proceeds in an aprotic solvent such as N,N-dimethylformamide (DMF) under copper catalysis (e.g., copper(II) sulfate) at elevated temperatures (85–105°C). The copper catalyst facilitates the nucleophilic aromatic substitution, enabling the introduction of the trifluoroethoxy group at the ortho position relative to the carboxylic acid.

Oxidation Step (When Starting from Methyl Derivatives)

In cases where the starting material is a methyl-substituted aromatic compound such as 2,5-dibromotoluene, the methyl group is first converted to the trifluoroethoxy-substituted methyl derivative by nucleophilic substitution, then oxidized to the corresponding carboxylic acid using strong oxidants like potassium permanganate or sodium permanganate. The oxidation is typically carried out at 85–95°C over several hours with careful addition of the oxidant to maintain reaction temperature and avoid over-oxidation or decomposition.

Reaction Conditions and Catalysts

| Step | Reagents / Catalysts | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Formation of sodium trifluoroethoxide | Sodium metal + 2,2,2-trifluoroethanol | None (in situ) | Room temperature | Immediate use | Generates nucleophile for substitution |

| Nucleophilic substitution | 2-bromo-5-chlorobenzoic acid + sodium 2,2,2-trifluoroethoxide + CuSO4 catalyst | N,N-dimethylformamide (DMF) | 85–105 | 4–6 hours | Copper catalyst essential for substitution |

| Oxidation of methyl derivative | Potassium permanganate or sodium permanganate | Water / aqueous methanol | 85–95 | 6–7 hours | Slow addition of oxidant to control rate |

Yield and Purity Data

- The nucleophilic substitution step typically affords the trifluoroethoxy-substituted intermediate in high yields, often exceeding 80%.

- Oxidation of methyl derivatives to the corresponding benzoic acid yields approximately 80–82%, with product isolation involving filtration of manganese oxide precipitates and washing with hot water.

- The final product is obtained as an off-white powder with melting points ranging between 121–125°C, indicative of high purity.

Alternative Synthetic Routes

- Starting from 1,4-dibromobenzene, condensation with excess 2,2,2-trifluoroethanol (>8 equivalents) produces 1,4-bis(2,2,2-trifluoroethoxy)benzene intermediates, which can be further functionalized to obtain the target benzoic acid.

- Use of 1-bromo-4-fluorobenzene or 2-bromo-5-chlorobenzoic acid as starting materials has been documented, enabling varied synthetic access routes depending on availability and desired substitution patterns.

Summary Table of Key Preparation Methods

Research Findings and Notes

- Copper catalysis is critical for efficient nucleophilic aromatic substitution with sodium 2,2,2-trifluoroethoxide.

- The use of aprotic solvents like DMF enhances the nucleophilicity and solubility of reagents.

- Oxidation with permanganate requires precise temperature control and slow addition to prevent side reactions.

- Multi-step synthetic routes involving intermediates such as trifluoroethoxy-substituted toluenes followed by oxidation are well-established and yield high-purity products.

- Industrial scale-up involves optimization of these parameters to maximize yield and purity while minimizing by-products and waste.

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid precursor. Key steps include:

- Bromination: Electrophilic substitution at the para position using brominating agents (e.g., Br₂/FeBr₃) .

- Trifluoroethoxy Introduction: Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to install the 2,2,2-trifluoroethoxy group at the ortho position. For SNAr, activation with a nitro or carbonyl group may precede substitution .

- Purification: Column chromatography or recrystallization (e.g., ethanol/water) isolates intermediates. Characterization uses 1H/13C NMR (to confirm substitution patterns) and HPLC (purity >95%) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard Codes: Likely classified as Xi (irritant) due to carboxylic acid and halogenated moieties. Specific hazards include skin/eye irritation (H315, H319) .

- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from bases to prevent salt formation .

Advanced: How can reaction yields be optimized in trifluoroethoxy group installation?

Answer:

Key variables include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity. For Ullmann coupling, toluene with CuI catalysis is effective .

- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may promote side reactions (e.g., dehalogenation). Controlled microwave-assisted synthesis reduces time .

- Catalyst Loading: Copper catalysts (10–20 mol%) balance cost and efficiency in coupling reactions .

Contradictory data on yield (e.g., 40–75%) may arise from competing hydrolysis of trifluoroethoxy intermediates; anhydrous conditions mitigate this .

Advanced: How does computational docking predict the biological activity of this compound?

Answer:

- Target Identification: Docking with AutoDock4 or Vina screens against enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase, where the trifluoroethoxy group may occupy hydrophobic pockets .

- Flexible Sidechains: Receptor flexibility (e.g., rotatable bonds in active sites) improves binding affinity predictions. For example, the bromo group may form halogen bonds with Arg120 in COX-2 .

- Validation: Compare docking scores (ΔG) with experimental IC50 values. Discrepancies often arise from solvent effects omitted in simulations .

Advanced: How do structural modifications impact biological activity?

Answer:

- Bromo vs. Fluoro: Bromo’s larger van der Waals radius enhances hydrophobic interactions, while fluoro’s electronegativity modulates electronic effects. In antimicrobial assays, bromo derivatives show 2–3× higher activity against E. coli than fluoro analogs .

- Trifluoroethoxy Position: Ortho substitution (vs. para) increases steric hindrance, reducing binding to flat active sites (e.g., dopamine receptors). Activity drops 50% when the group is repositioned .

- Acid vs. Ester: The free carboxylic acid is critical for ionic interactions (e.g., with lysine residues). Methyl ester derivatives lose 90% of enzyme inhibition potency .

Basic: What analytical techniques confirm the compound’s purity and structure?

Answer:

- NMR: 1H NMR shows characteristic peaks:

- δ 8.1–8.3 ppm (aromatic H adjacent to Br)

- δ 4.5–4.7 ppm (CF₃CH₂O– protons) .

- MS: ESI-MS confirms molecular ion [M-H]⁻ at m/z 297 (calculated for C₉H₅BrF₃O₃).

- Elemental Analysis: Matches theoretical C (36.4%), H (1.7%), Br (27.5%) .

Advanced: How are contradictory bioactivity results resolved in structure-activity studies?

Answer:

Case Example: Conflicting IC50 values (e.g., 10 μM vs. 50 μM for COX-2 inhibition) may arise from:

- Assay Conditions: Variations in buffer pH (affecting ionization) or DMSO concentration (>1% denatures enzymes) .

- Statistical Analysis: Use ANOVA to compare replicates; outliers are removed via Grubbs’ test.

- Orthogonal Assays: Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What strategies stabilize the compound during long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.